2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid
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Overview
Description
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified aniline compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as therapeutic agents. They have shown promise in treating diseases such as cancer, bacterial infections, and neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, including fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106832-95-5 |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-14(20)11-8-4-5-9-12(11)16-15-17-13(18-21-15)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,16,17,18) |
InChI Key |
QYTNHTFVZMNHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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